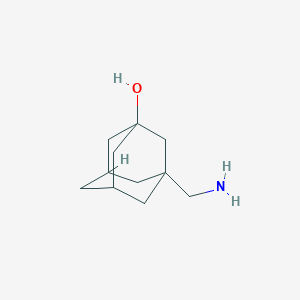

3-(Aminomethyl)adamantan-1-ol

カタログ番号 B1269787

CAS番号:

67496-96-2

分子量: 181.27 g/mol

InChIキー: RYKCTCWOWSGKPH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO . Its CAS number is 67496-96-2 . It has a molecular weight of 181.28 .

Synthesis Analysis

3-amino-1-adamantanemethanol, which is similar to 3-(Aminomethyl)adamantan-1-ol, was synthesized from adamantane carboxylic acid following the procedures of Ritter reaction, hydrolysis, neutralization, and reduced reaction without the participation of bromine. The total yield of 3-amino-1-adamantanemethanol was 43% .Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)adamantan-1-ol consists of an adamantane backbone with an aminomethyl group attached to one of the carbon atoms and a hydroxyl group attached to another carbon atom . The InChI code for this compound is 1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 .Physical And Chemical Properties Analysis

3-(Aminomethyl)adamantan-1-ol has a predicted density of 1.2±0.1 g/cm3 and a predicted boiling point of 289.1±13.0 °C . It has a molar refractivity of 51.8±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 46 Å2 and its polarizability is 20.6±0.5 10-24 cm3 .科学的研究の応用

- Field : Biochemical Research

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in the synthesis of inhibitors with antihyperglycemic properties . These inhibitors can be used to control high blood sugar levels in diabetes research.

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

- Field : Organic Chemistry

- Application Summary : A procedure has been developed for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride .

- Method of Application : The hydroxylation is carried out with the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Inhibitors with Antihyperglycemic Properties

Selective Synthesis of 3-(1-aminoethyl)adamantan-1-ol

- Field : Petroleum Chemistry

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in the synthesis of unsaturated adamantane derivatives . These derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

- Field : Polymer Chemistry

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in the synthesis of polymers that contain adamantane-1,3-diyl moieties in the backbone . These compounds are superior to polyacrylonitrile and polymethyl acrylate in thermal stability .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Unsaturated Adamantane Derivatives

Synthesis of Polymers

- Field : Proteomics

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

- Field : Quantum Chemistry

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Proteomics Research

Quantum-Chemical Calculations

Safety And Hazards

特性

IUPAC Name |

3-(aminomethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKCTCWOWSGKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)adamantan-1-ol | |

Synthesis routes and methods

Procedure details

To a vigorously stirred mixture of concentrated sulfuric acid (22.7 mL) and 65% nitric acid (2.3 mL) at 0° C. was added C-adamantan-1-yl-methylamine (2.0 g, 12.12 mmol) dropwise. The reaction mixture was stirred for 2 h at 0° C., warmed to room temperature and stirred at that temperature for 24 h, cooled to 0° C. and slowly quenched with ice (10.8 g). The mixture was allowed to warm to ambient as ice melts overnight, cooled to 0° C. again and treated with sodium hydroxide (50 g) in small portions. The resulting brownish paste was filtered, and the filter cake was rinsed with DCM (200 mL). After separation, the organic layer was washed with brine (2×20 mL), dried over sodium sulfate, filtered and concentrated to give a white solid (1.09 g). (m/z): [M+H]+ calcd for C11H19N 182.2; found 182.2.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。